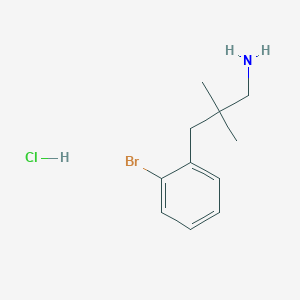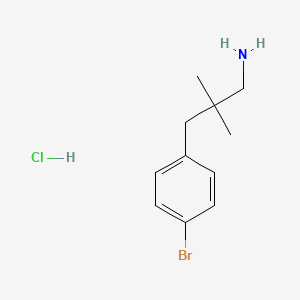
Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride
Vue d'ensemble
Description
Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for a similar compound, Ethyl 3-(pyrrolidin-1-yl)propanoate, is 1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3 . This suggests that the compound has a pyrrolidine ring attached to a propanoate group.Physical And Chemical Properties Analysis
Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride is a liquid at room temperature . The molecular weight of a similar compound, Ethyl 3-(pyrrolidin-1-yl)propanoate, is 171.24 .Applications De Recherche Scientifique
Polymorphism Study
Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride has been the subject of polymorphism studies, where two polymorphic forms of this compound were characterized using spectroscopic and diffractometric techniques. These studies involved detailed solid-state nuclear magnetic resonance (SSNMR), capillary powder X-ray diffraction (PXRD), and molecular spectroscopic methods to analyze the subtle structural differences between the polymorphic forms, highlighting the challenges for analytical and physical characterization techniques in the pharmaceutical industry (Vogt et al., 2013).
Synthesis of Iso-dolaproine
Another significant application of this compound is in the stereoselective synthesis of iso-dolaproine via dynamic kinetic resolution (DKR). This process involves the catalytic asymmetric hydrogenation of ethyl (4S)-3-(2'-pyrrolidinyl)-3-oxo-2-methyl propanoate hydrochloride, leading to the efficient multigram-scale synthesis of optically pure Boc-(2S,3R,4S)-iso-dolaproine. This methodology demonstrates the utility of ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride in producing biologically active molecules with high diastereoselectivity (Lavergne et al., 2001).
Synthesis of Pyrrolizidine Alkaloids
The compound also serves as a precursor in the synthesis of pyrrolizidine alkaloids, showcasing its role in creating complex natural products. A study described the synthesis of (±)-Trachelanthamidine, an important intermediate, from ethyl 2-[2-(1,3 dioxolan-2-yl)ethyl]-5-oxopyrrolidine-3-carboxylate, which was prepared from ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride. This process highlights its application in the synthesis of compounds with potential biological activities (Horni et al., 1994).
Corrosion Inhibition
Furthermore, pyrrolidine derivatives, including ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride, have been explored as corrosion inhibitors for steel in sulfuric acid. The study demonstrated the effectiveness of these compounds in protecting steel surfaces, providing a non-toxic and efficient alternative to traditional corrosion inhibitors (Bouklah et al., 2006).
Safety and Hazards
Ethyl 3-(pyrrolidin-1-yl)propanoate has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
ethyl 3-pyrrolidin-3-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)4-3-8-5-6-10-7-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNCSKYXQSUTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485224.png)
![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485226.png)


amine hydrochloride](/img/structure/B1485232.png)
![2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485235.png)
![(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485236.png)
![3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485237.png)

![2-[4-(2-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485241.png)
![3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485242.png)
![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485243.png)